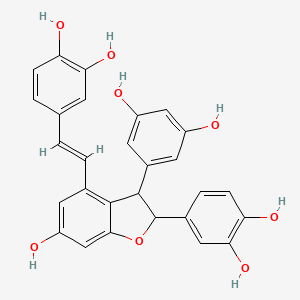

Scirpusin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scirpusin B is a dimer of piceatannol and acts as a strong antioxidant.

科学的研究の応用

Scirpusin B, a dimer of piceatannol, is a polyphenolic compound found in high concentrations in passion fruit seeds (Passiflora edulis) . Research has shown that this compound has various biological activities, leading to its potential applications in medicine and industry .

Scientific Research Applications

Neuroprotection and Cognitive Function:

- This compound can improve learning behavior and promote neuroprotection . Studies on scopolamine-induced impaired-memory ICR mice showed that pretreatments with this compound (40 mg/kg) for seven days improved learning behavior in passive avoidance tests .

- The compound exhibits neuroprotective activities against amyloid-β (Aβ) aggregations and inhibits acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine . Inhibition of this enzyme can help improve cognitive function .

- This compound also demonstrates neuroprotective functions against H2O2-induced and Aβ25-35peptide-induced neuronal cell death in vitro, suggesting its potential in preventing cognitive dysfunctions .

Antioxidant and Vasorelaxant Effects:

- This compound exhibits potent antioxidant activities . It has greater antioxidant activity compared to piceatannol .

- The compound induces vasorelaxation via nitric oxide (NO) derived from the endothelium, indicating its potential in cardiovascular applications .

Anti-cancer Properties:

- This compound inhibits oral cancer cell proliferation . It can suppress cancer hallmark proteins such as TNF-α, survivin, COX-2, cyclin D1, and VEGF-A .

- The compound inhibits the clonogenic potential of oral cancer cells, demonstrating its anticancer properties . Studies have shown that this compound kills SAS and TTn cells .

Anti-diabetic Potential:

- This compound isolated from passion fruit seeds possesses anti-diabetic properties . It inhibits α-amylase (IC50 Value: 76.38 ± 0.25 µg/mL) and α-glucosidase digestive enzymes (IC50 Value: 2.32 ± 0.04 µg/mL) .

Antibacterial Agent:

- This compound demonstrates antibacterial activity against various gram-positive and gram-negative bacteria .

- It can be included in the natural broad-spectrum antibiotic class of drugs .

Data Tables

Antibacterial Activity of this compound

| Identified compound | Gram-negative bacteria | Gram-positive bacteria |

|---|---|---|

| EC | KP | |

| This compound | 1.25 | 1.25 |

Values are presented in mg/mL. EC (Escherichia coli), KP (Klebsiella pneumoniae), EA (Enterobacter aerogenes), PA (Pseudomonas aeruginosa), SE (Staphylococcus epidermidis), ML (Micrococcus luteus), SA (Staphylococcus aureus) and BS (Bacillus subtilis)

Case Studies

Scopolamine-Induced Impaired-Memory in Mice

In a study using scopolamine-induced ICR mice, daily pretreatments of this compound (40 mg/kg) for 7 days resulted in improved learning behavior in passive avoidance tests, showing significant differences compared to the control group (p < 0.05) .

Inhibition of Oral Cancer Cell Proliferation

This compound inhibited SAS and TTN oral cancer cell proliferation by up to 95% and 83%, respectively . The PI-FACS assay confirmed the ability of SB (75 µM) to kill SAS and TTn cells .

Molecular Interactions

- This compound interacts with Aβ monomers, potentially retarding Aβ self-aggregations .

- Molecular docking studies reveal that this compound forms hydrogen bonds with specific residues and exhibits lower interaction energy compared to piceatannol, suggesting a greater ability to disentangle pre-formed Aβ peptide aggregates .

化学反応の分析

Isolation and Extraction

Scirpusin B (SB) can be extracted from passion fruit seed waste through hydro-alcoholic extraction, fractionation, and column chromatography . Pressurized liquid extraction has also been shown to be effective in obtaining polyphenols, including piceatannol and this compound, from passion fruit rinds . High-performance liquid chromatography (HPLC) is used to isolate and quantify this compound from extracts, using the following equation to determine content based on peak areas :

Content (%) = 10⋅ASAE

Where:

A_E$$ = The peak area of this compound in extracts

A_S$$ = The peak area of this compound in the standard solution

The process involves using solvents like acetonitrile and trifluoroacetic acid, with detection at 320 nm .

Antioxidant Activity

This compound exhibits significant antiradical activity . Its antioxidant properties have been measured using DPPH and ABTS assays, as shown in Table 1 .

Table 1: Antioxidant Activity of this compound Compared to Other Compounds

| Activity | This compound | Gallic acid | Ferulic acid | Caffeic acid | p-Coumaric acid | Ascorbic acid | Quercetin |

|---|---|---|---|---|---|---|---|

| DPPH | 5.19 ± 0.02 | 0.89 ± 0.01 | 9.80 ± 0.01 | 5.77 ± 0.04 | 10.19 ± 0.01 | 3.95 | 7.85 ± 0.01 |

| ABTS | 3.89 ± 0.03 | 0.79 ± 0.01 | 6.02 ± 0.01 | 3.98 ± 0.03 | 6.36 ± 0.04 | 6.22 ± 0.04 | 6.40 ± 0.01 |

Values are presented as IC50 (µg/mL) ± SD . NA represents not applicable .

Antibacterial Activity

This compound demonstrates antibacterial activity against various Gram-positive and Gram-negative bacteria . Minimum inhibitory concentrations (MIC) for several bacteria are detailed in Table 2 .

Table 2: Antibacterial Activity of this compound Against Gram-Negative and Gram-Positive Bacteria

| EC | KP | EA | PA | SE | ML | SA | BS | |

|---|---|---|---|---|---|---|---|---|

| This compound (mg/mL) | 1.25 | 1.25 | 0.625 | 0.625 | 0.156 | 0.156 | 1.25 | 1.25 |

EC (Escherichia coli), KP (Klebsiella pneumoniae), EA (Enterobacter aerogenes), PA (Pseudomonas aeruginosa), SE (Staphylococcus epidermidis), ML (Micrococcus luteus), SA (Staphylococcus aureus) and BS (Bacillus subtilis) .

Staphylococcus epidermidis and Micrococcus luteus showed the best MIC, which may be due to their cell wall structure, into which SB can easily penetrate to cause cellular leakage and death .

Anti-Diabetic Activity

This compound exhibits anti-diabetic properties by inhibiting α-amylase and α-glucosidase digestive enzymes . The IC50 values for these inhibitions are shown in Table 3 .

Table 3: Anti-Diabetic Activity of this compound

| Activity | This compound (µg/mL) | Acarbose (µg/mL) |

|---|---|---|

| α-Amylase | 76.38 ± 0.25 | 0.65 ± 0.01 |

| α-Glycosidase | 2.32 ± 0.04 | 0.79 ± 0.03 |

Values are presented as IC50 ± SD .

Anti-Cancer Activity

This compound has demonstrated anti-oral cancer activity by inhibiting the proliferation of SAS and TTN oral cancer cells . It can kill SAS and TTn cells, and it suppresses cancer hallmark proteins such as TNF-α, survivin, COX-2, cyclin D1, and VEGF-A .

Vasorelaxing Effects

This compound has vasorelaxing effects, potentially mediated by nitric oxide (NO) production . Studies indicate that this compound increases coronary flow via the production of NO and vasodilating prostanoids . Pretreatment with L-NAME (an inhibitor of nitric oxide synthase) or Diclofenac (an inhibitor of cyclooxygenase) significantly attenuated the this compound-induced coronary vasodilatation .

特性

CAS番号 |

69297-49-0 |

|---|---|

分子式 |

C28H22O8 |

分子量 |

486.5 g/mol |

IUPAC名 |

4-[(E)-2-[2-(3,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,2-diol |

InChI |

InChI=1S/C28H22O8/c29-18-9-17(10-19(30)12-18)27-26-15(3-1-14-2-5-21(32)23(34)7-14)8-20(31)13-25(26)36-28(27)16-4-6-22(33)24(35)11-16/h1-13,27-35H/b3-1+ |

InChIキー |

MTYSFTYBAMMIGE-HNQUOIGGSA-N |

SMILES |

C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |

異性体SMILES |

C1=CC(=C(C=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Scirpusin B; Scirpusin-B; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。